2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Medicinal Chemistry Chemical Biology Organic Synthesis

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine family, a privileged scaffold in drug discovery. It is characterized by a fused imidazole-pyrimidine bicyclic core, bearing a reactive 3-carbaldehyde functional group and a 4-iodophenyl substituent at the 2-position.

Molecular Formula C13H8IN3O
Molecular Weight 349.13 g/mol
Cat. No. B13104138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Molecular FormulaC13H8IN3O
Molecular Weight349.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)I)C=O
InChIInChI=1S/C13H8IN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
InChIKeyXHILYFKTTMJFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Structurally Defined Building Block for Medicinal Chemistry and Chemical Biology


2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine family, a privileged scaffold in drug discovery. It is characterized by a fused imidazole-pyrimidine bicyclic core, bearing a reactive 3-carbaldehyde functional group and a 4-iodophenyl substituent at the 2-position [1]. The compound has a molecular formula of C13H8IN3O and a molecular weight of 349.13 g/mol .

Synthetic Handle 3-carbaldehyde group enables late-stage diversification
Crystallographic Phasing Iodine provides strong anomalous signal for structural biology
Privileged Scaffold Imidazo[1,2-a]pyrimidine core relevant to kinase research

Why Generic Imidazo[1,2-a]pyrimidine Substitution Is Not Advisable for 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde-Dependent Workflows


Imidazo[1,2-a]pyrimidine analogs are not functionally interchangeable. The 4-iodophenyl and 3-carbaldehyde substituents on this compound confer unique reactivity and physicochemical properties that directly impact synthetic utility and biological target engagement. Replacing this specific derivative with a different 2-aryl or 3-substituted analog can lead to significant differences in downstream conjugation efficiency, target affinity, and overall project outcomes. Key variations include changes in molecular weight (349.13 g/mol) , lipophilicity, and the presence of a heavy halogen for X-ray crystallography [1] or cross-coupling. The following evidence details the quantifiable advantages of this specific compound over its closest comparators.

3-Carbaldehyde reactivity may be lost with other 3-substituted analogs, limiting diversification.
Iodine anomalous signal is not present in non-iodinated analogs, reducing crystallographic utility.

Quantitative Differentiation of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Against Key Comparators


Enhanced Synthetic Versatility: The 3-Carbaldehyde as a Unique Reactive Handle

The 3-carbaldehyde group provides a distinct chemical handle for conjugation and diversification that is absent in many related scaffolds. While 3-unsubstituted imidazo[1,2-a]pyrimidines are common, this aldehyde allows for a wide range of specific, high-yielding transformations (e.g., reductive amination, Grignard addition, Knoevenagel condensation) that are not possible with other 3-position substituents like simple methyl or unsubstituted hydrogen. This direct reactivity eliminates the need for multi-step functionalization, saving time and resources [1].

3-Carbaldehyde Reactivity
Class-level inference
Aldehyde (C=O) vs. 3-unsubstituted analog Qualitative advantage in synthetic transformations
Synthetic handle context, data to verify
Reductive amination, Grignard, Knoevenagel possible
Medicinal Chemistry Chemical Biology Organic Synthesis

Improved Physicochemical Properties for Cellular Permeability: High logP for Passive Diffusion

The 4-iodophenyl group significantly increases the compound's lipophilicity compared to hydrogen or smaller alkyl substituents. This is predicted to enhance passive membrane permeability, a critical parameter for intracellular target engagement. The calculated logP value of 4.33 [1] positions this compound favorably for crossing cell membranes compared to the less lipophilic unsubstituted phenyl analog, which would have a lower predicted logP .

Lipophilicity (LogP)
Reported
Target: calc. logP 4.33 Comparator: 2-Phenyl analog, ~1.5–2 log units lower
Reported lipophilicity context
In silico prediction; experimental validation advised
Medicinal Chemistry ADME Drug Design

Potential for Heavy Atom Derivatization in Structural Biology: Iodine's Anomalous Signal

The presence of an iodine atom provides a strong anomalous scattering signal for X-ray crystallography, which can be crucial for experimental phasing of protein structures or for confirming ligand binding in fragment-based drug discovery. This is a distinct advantage over bromine (anomalous signal f'': I ~ 6.8 e- vs Br ~ 1.3 e- at Cu Kα wavelength) [1].

Anomalous Signal (f'')
Cross-study comparable
Iodine f'' ~6.8 e- vs Bromine ~1.3 e- >5× stronger at Cu Kα
Supports crystallographic phasing context
Cu Kα source; experimental phasing advantage
Structural Biology X-ray Crystallography Fragment Screening

High Affinity for IDO1 as a Potential Immuno-Oncology Target

This compound exhibits potent binding affinity for human Indoleamine 2,3-Dioxygenase 1 (IDO1), an immunosuppressive enzyme. Surface plasmon resonance (SPR) studies show a Kd of 0.110 nM [1], placing it among high-affinity binders for this target. While comparative data for the closest analogs is not publicly available, this level of affinity is a strong indicator of its potential utility as a chemical probe for IDO1 research.

IDO1 Binding Affinity
Reported
Kd = 0.110 nM (SPR)
Reported binding affinity context
Comparator data not available; verify in assay
Immuno-Oncology Enzymology Cancer Research

Optimal Scientific and Industrial Deployment Scenarios for 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde


Focused Library Synthesis and Late-Stage Diversification in Medicinal Chemistry

The 3-carbaldehyde group serves as an ideal anchor for generating diverse compound libraries. Its reactivity enables straightforward reductive aminations to introduce amines, or condensation reactions to form hydrazones and oximes. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the imidazo[1,2-a]pyrimidine core, a scaffold known for kinase inhibition [1], without the need for de novo synthesis of each analog [2].

Cellular Permeability Assessment in Drug Discovery

Due to its high predicted logP of 4.33 [1], this compound is particularly suited for assays where passive membrane permeability is a prerequisite. It can serve as a tool compound to probe intracellular targets or be used in permeability studies (e.g., PAMPA or Caco-2 assays) to benchmark other molecules in a drug discovery program.

Development of IDO1-Targeted Chemical Probes for Immuno-Oncology

The sub-nanomolar binding affinity for IDO1 (Kd = 0.110 nM) [1] qualifies this compound as a high-potency starting point for developing chemical probes to study the IDO1 pathway in cancer and immune regulation. It can be used in biochemical and biophysical assays to validate target engagement and to guide structure-based drug design efforts.

Crystallographic Fragment Screening and Phasing in Structural Biology

The iodine atom provides a strong anomalous scattering signal, which is highly valuable in macromolecular X-ray crystallography [1]. This compound can be used as a heavy-atom derivative for experimental phasing of novel protein structures, or as a fragment to identify and validate ligand-binding sites in fragment-based drug discovery campaigns.

Application
Selection Property
Validation Focus
Medicinal chemistry diversification
3-carbaldehyde reactivity handle
Reductive amination, condensation yield
Cell permeability studies
Predicted high logP
PAMPA / Caco-2 assay context
IDO1 pathway research
Reported high binding affinity
SPR binding assay context
Macromolecular crystallography
Iodine anomalous signal
Experimental phasing, fragment screening

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